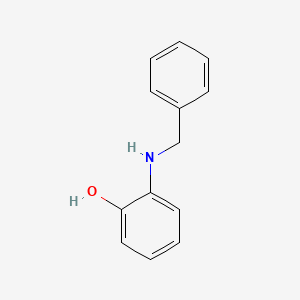

2-(Benzylamino)phenol

説明

4-(Benzylamino)phenol (CAS 103-14-0) is an aromatic compound with the molecular formula C₁₃H₁₃NO (molecular weight: 199.25 g/mol). It features a phenol core substituted with a benzylamino group (-NH-CH₂-C₆H₅) at the para position. This compound is a light brown powder with moderate solubility in polar organic solvents (e.g., 50% in methanol and ethanol) but low solubility in water (0.06%) and gasoline .

特性

分子式 |

C13H13NO |

|---|---|

分子量 |

199.25 g/mol |

IUPAC名 |

2-(benzylamino)phenol |

InChI |

InChI=1S/C13H13NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14-15H,10H2 |

InChIキー |

AEEZXQFUVDKVFT-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Benzylamino)phenol with other benzylamino-substituted compounds, focusing on structural variations, synthesis, and applications.

Positional Isomers: 2- vs. 4-Substitution

While direct data on 2-(Benzylamino)phenol (ortho isomer) is absent in the evidence, inferences can be drawn from related compounds:

- 2-Aminobenzophenone (CAS 2835-68-9): This compound has an amino group at the ortho position of a benzophenone backbone. Ortho-substituted amines often exhibit steric hindrance, reducing reactivity compared to para isomers. For example, 2-aminobenzophenone is used in photostabilizers and dyes, whereas para-substituted derivatives like 4-(Benzylamino)phenol may have distinct applications in antioxidants or pharmaceuticals due to enhanced electronic effects .

- 2-(Benzylamino)pyridine: The pyridine ring’s electron-deficient nature alters the benzylamino group’s basicity compared to phenol derivatives.

Functional Group Variations

a) N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs

- Structure: These analogs feature a benzylamino group attached to an oxoethyl chain, forming amide linkages with benzoyl groups.

- Synthesis : Prepared via EDC/HOBt-mediated coupling of benzoylglycine with substituted benzylamines, yielding high purity (Table 1) .

- Applications: Demonstrated activity in pancreatic β-cell modulation, highlighting the pharmacological relevance of benzylamino motifs. In contrast, 4-(Benzylamino)phenol’s phenolic -OH group may confer antioxidant properties .

b) 2-Benzylamino-2-phenylbutanol

- Structure: A butanol derivative with benzylamino and phenyl groups at the C2 position.

- Properties: Higher molecular weight (255.35 g/mol) and lipophilicity (density: 1.065 g/cm³) compared to 4-(Benzylamino)phenol. Soluble in dichloromethane, suggesting utility in non-polar formulations .

Core Aromatic System Variations

- 4-Benzylaminopyridine: Replacing the phenol ring with pyridine increases basicity and alters solubility. Such derivatives are often used in coordination chemistry or as catalysts .

- Benzo[b]thiophene Derivatives: Heterocyclic cores like benzo[b]thiophene (e.g., 2-(2-methylphenyl)-benzo[b]thiophene) exhibit distinct electronic properties, making them suitable for materials science applications compared to phenolic systems .

Data Tables

Table 1: Key Properties of Selected Benzylamino Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|

| 4-(Benzylamino)phenol | C₁₃H₁₃NO | 199.25 | Methanol, ethanol | Antioxidants, synthesis |

| 2-(Benzylamino)pyridine | C₁₂H₁₂N₂ | 184.24 | Dichloromethane | Pharmacology, catalysis |

| N-(2-(Benzylamino)-2-oxoethyl)benzamide | C₁₆H₁₆N₂O₂ | 268.31 | DMF, ethanol | Pancreatic β-cell modulators |

| 2-Benzylamino-2-phenylbutanol | C₁₇H₂₁NO | 255.35 | Dichloromethane | Lipophilic formulations |

Research Findings and Implications

- Positional Effects: Para-substituted benzylamino compounds (e.g., 4-(Benzylamino)phenol) generally exhibit higher solubility in polar solvents than ortho analogs due to reduced steric hindrance .

- Pharmacological Relevance: Benzylamino groups in amide-linked compounds (e.g., ) show targeted bioactivity, whereas phenolic derivatives may serve as antioxidants or intermediates in heterocyclic synthesis .

- Synthetic Flexibility: Coupling agents like EDC/HOBt and HATU enable efficient synthesis of benzylamino derivatives, underscoring their versatility in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。